1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene
Description
Synthesized via a Pd-catalyzed allyl-aryl cross-coupling reaction using thionyl chloride and 5-(2-chloro-5-(trifluoromethyl)phenyl)pent-1-en-3-ol, it is obtained as a clear, colorless oil with a 72% yield and an Rf value of 0.51 (5% ethyl acetate in hexane) .
Properties
IUPAC Name |
1-chloro-2-pentoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF3O/c1-2-3-4-7-17-11-8-9(12(14,15)16)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKABVYBGXOZCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=CC(=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene typically involves the reaction of 4-chlorobenzotrifluoride with n-pentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pentoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of 4-amino-3-n-pentoxybenzotrifluoride or 4-thio-3-n-pentoxybenzotrifluoride.
Oxidation Reactions: Formation of 4-chloro-3-n-pentoxybenzaldehyde or 4-chloro-3-n-pentoxybenzoic acid.
Reduction Reactions: Formation of 4-chloro-3-n-pentoxydifluoromethylbenzene or 4-chloro-3-n-pentoxymonofluoromethylbenzene.
Scientific Research Applications
1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals or drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets, leading to various biochemical effects. The chloro group can participate in electrophilic aromatic substitution reactions, while the pentoxy group can undergo hydrolysis or oxidation. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparison of 1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene with structurally related derivatives is presented below, focusing on substituent effects, synthesis, and physicochemical properties.
Table 1: Comparative Analysis of Structural Analogs
Key Observations :
Substituent Effects: Pentyloxy vs. Trifluoromethoxy (OCF₃) vs. Difluoromethyl (CHF₂): The OCF₃ group in the trifluoromethoxy derivative enhances electronegativity and lipophilicity relative to the CHF₂ group , impacting binding affinity in bioactive molecules.
Synthesis Efficiency :
- The target compound’s 72% yield surpasses the 50% yield of the trifluoromethoxy analog , suggesting superior reaction optimization or intermediate stability.
Spectral Data: The trifluoromethoxy derivative’s distinct 19F NMR peaks (-58.79 and -63.39 ppm) highlight the diagnostic utility of fluorine NMR in differentiating substituents.
Stability :
- The difluoromethyl analog requires storage at 2–8°C , indicating sensitivity to degradation under ambient conditions, whereas the target compound’s stability remains uncharacterized.
Molecular Weight and Applications :
- The 4-chlorophenyl-difluoromethyl analog (CAS 95998-70-2) has a higher molecular weight (341.10) due to the additional aromatic ring, likely enhancing thermal stability for pesticidal applications (e.g., DDT analogs in ).
Research Implications
- Pharmaceutical Potential: Derivatives like 1-chloro-2-(4-cyclopentyloxybenzyl)-4-(glucopyranosyl)benzene () demonstrate the scaffold’s utility in drug discovery, particularly as SGLT2 inhibitors for diabetes .
Biological Activity
1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, toxicity profiles, and implications for medicinal chemistry.
Chemical Structure and Properties
1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene is characterized by:
- Chlorine atom at the 1-position.
- Pentyloxy group at the 2-position.
- Trifluoromethyl group at the 4-position.
This combination of functional groups contributes to its lipophilicity and potential reactivity with biological molecules.
The biological activity of 1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, facilitating its penetration into cellular membranes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It may bind to specific receptors, altering their activity and downstream signaling pathways.
Toxicological Profile
Recent studies have evaluated the toxicological effects of 1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene in various animal models. The following table summarizes key findings from toxicity studies:
| Study Type | Dose (mg/kg bw/day) | Observed Effects | NOAEL (mg/kg bw/day) |
|---|---|---|---|
| Oral Toxicity in Rats | 10, 50, 400, 1000 | Increased liver weight, nephropathy | 10 |
| Dermal Toxicity in Mice | ≥1000 ppm | Cytotoxic effects on adrenal cortex | 125 ppm |
| Inhalation Toxicity | 0, 125, 250, 500 | Respiratory distress, reduced body weight | Not established |
These studies indicate that while low doses may have minimal effects, higher doses lead to significant organ weight changes and other adverse effects.
Biological Activity Studies
Research has focused on the compound's antimicrobial and anticancer properties. In vitro studies have demonstrated that 1-Chloro-2-(pentyloxy)-4-(trifluoromethyl)benzene exhibits activity against various bacterial strains and cancer cell lines.
Antimicrobial Activity
The compound has shown potential against several pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains, indicating effective antimicrobial properties at specific concentrations.
Anticancer Activity
In cancer cell viability assays:
- The compound exhibited dose-dependent cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for potential therapeutic applications.
Case Studies
Several case studies have highlighted the biological significance of this compound:
-
Case Study on Antimicrobial Activity :
- Researchers investigated the efficacy of the compound against Helicobacter pylori, revealing significant growth inhibition at low concentrations (MIC ≤ 10 µg/mL).
-
Case Study on Cytotoxicity :
- A study assessed the cytotoxic effects on human gastric cancer cells (AGS), reporting IC50 values comparable to established chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
